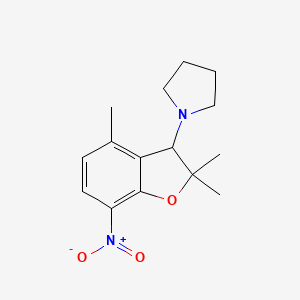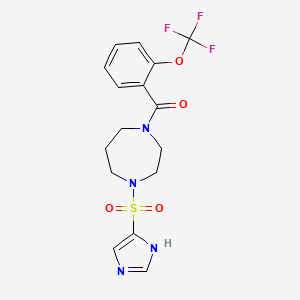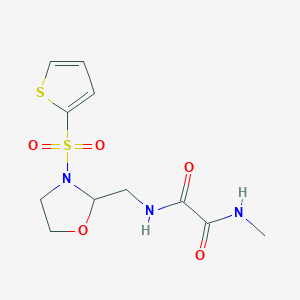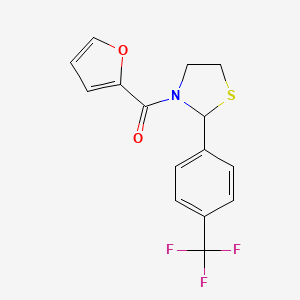
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine, commonly known as TBNPF, is a chemical compound that has gained significant attention in the field of scientific research. TBNPF is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine in the brain. The inhibition of DAT by TBNPF has been found to have numerous biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
Heterocyclic Organic Compounds Synthesis
Pyrrolidines, such as the compound , are significant in the synthesis of heterocyclic organic compounds, which have shown various biological effects and have been successfully used in medicine. These compounds also find applications in the industry as dyes or agrochemical substances. The study of pyrrolidines chemistry is crucial for modern science, providing insights into their potential uses across various domains. A particular study explored the synthesis of pyrrolidines in a [3+2] cycloaddition reaction, demonstrating the reaction's polar nature and its progression under mild conditions, leading to specific pyrrolidine derivatives as single reaction products (Żmigrodzka et al., 2022).
Voltage-Clamp Studies and Calcium Channel Agonists
Another study focused on the synthesis and voltage-clamp studies of methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylate racemates and enantiomers, alongside their benzofuroxanyl analogues. These studies on L-type Ca2+ channels indicated that certain dextrorotatory antipodes act as effective agonists of L-type Ca2+ currents, suggesting potential applications in exploring calcium channel structure and function (Visentin et al., 1999).
Synthesis of Pyrrolo[2,1-a]isoquinolines
Research into the efficient synthesis of pyrrolo[2,1-a]isoquinolines from (E)-(2-nitrovinyl)benzenes and azomethine ylides generated in situ has been reported. This process includes electrophilic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a concise total synthesis of significant compounds like the lamellarin core and lamellarin G trimethyl ether (Zheng et al., 2017).
Dielectric Anisotropy Studies
Dielectric anisotropy of specific nickel(II) complexes, derived from pyrrolidine-carboxylic acid derivatives, has been investigated, revealing significant anisotropy along different crystal axes. This insight could influence the development of materials with specific dielectric properties, highlighting the broader relevance of pyrrolidine derivatives in materials science (Fu et al., 2007).
Organotin Mediated Nitration
Organotin compounds, including those related to benzofuran and pyrrolidine structures, have been explored for regioselective nitration, presenting a methodology with potential applications in the synthesis of nitro derivatives crucial for various chemical processes (Favresse et al., 2000).
Mécanisme D'action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets due to their versatile and unique physicochemical properties . The nitro group in the compound could potentially undergo reduction reactions in biological systems, leading to the formation of reactive species that could interact with cellular targets.
Biochemical Pathways
Benzofuran derivatives have been shown to affect a broad range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propriétés
IUPAC Name |
1-(2,2,4-trimethyl-7-nitro-3H-1-benzofuran-3-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-7-11(17(18)19)13-12(10)14(15(2,3)20-13)16-8-4-5-9-16/h6-7,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJZUVUBYEUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(OC2=C(C=C1)[N+](=O)[O-])(C)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran-3-yl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)



![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)
![2,6-bis[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2885090.png)


![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)
![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)
![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)